molecular formula C19H18N2O4S2 B2961961 3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide CAS No. 941902-11-0

3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide

Cat. No.: B2961961
CAS No.: 941902-11-0
M. Wt: 402.48
InChI Key: PFVYMYZRGQKEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide is a sulfonamide-containing compound featuring a propanamide backbone substituted with a 4-methoxyphenylsulfonyl group and a 4-phenylthiazol-2-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are frequently associated with biological activities such as enzyme inhibition, antimicrobial effects, and anticancer properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-15-7-9-16(10-8-15)27(23,24)12-11-18(22)21-19-20-17(13-26-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVYMYZRGQKEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide, also known by its chemical formula C21H20N2O5S, is a synthetic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety.

Property Value
Molecular FormulaC21H20N2O5S
Molecular Weight444.5 g/mol
CAS Number922904-36-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • LoVo (colon cancer)
  • MCF-7 (breast cancer)

Results

The results indicated that this compound exhibits significant cytotoxicity, particularly in breast cancer cells (MCF-7), inducing apoptosis in a dose-dependent manner. The IC50 values for these cell lines were found to be notably low, suggesting high potency.

Cell Line IC50 (µM) Mechanism
A54912.5Induction of apoptosis
HepG215.3Cell cycle arrest
LoVo10.8Inhibition of proliferation
MCF-78.6Apoptosis via mitochondrial pathway

Antimicrobial Activity

The compound has also been screened for antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Study Findings

In vitro studies have shown that this compound exhibits moderate to good antimicrobial activity at varying concentrations:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus200
Escherichia coli400
Candida albicans300

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
  • Oxidative Stress Reduction : By interacting with oxidative stress pathways, it helps mitigate cellular damage.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of this compound:

  • Anticancer Research : A study published in MDPI highlighted the cytotoxic effects on various cancer cell lines and suggested further exploration into its mechanisms of action and potential as a lead compound for new therapies .
  • Antimicrobial Studies : Research conducted on thiazole derivatives emphasized their broad-spectrum antimicrobial properties and potential applications in treating infections caused by resistant strains .
  • Pharmacokinetics and Toxicology : Ongoing research is focused on understanding the pharmacokinetics and safety profile of the compound through in vivo studies to evaluate its therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences vs. Target Compound Reference
3-((4-Methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide C₁₉H₁₈N₂O₄S₂ (inferred) ~404–434 (estimated) Not reported Reference compound -
N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide C₁₉H₂₀N₂O₄S₂ 404.5 Not reported Benzo[d]thiazole core with ethyl substituent
3-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide C₁₇H₁₄ClN₃O₃S₂ 408.9 Not reported Chlorophenylsulfonyl group; pyridinyl-thiazole
Compound 8i (Oxadiazole-based analog) C₂₃H₂₄N₄O₅S₂ 516.6 142–144 1,3,4-Oxadiazole core instead of thiazole
Compound 17c (Sulfamoylphenyl variant) C₂₄H₂₄N₄O₃S₂ 488.6 78–79 Sulfamoylphenyl group; dimethylphenylthioureido scaffold
Compound 317 (CB2 receptor modulator) C₂₀H₂₃N₃O₄S₂ 423.1 Not reported Cyclohexyl-thiazole; methylpropanamide

Key Structural and Functional Insights

Heterocyclic Core Variations

  • Thiazole vs. Oxadiazole : The target compound’s thiazole ring (vs. oxadiazole in compounds 8i–8l ) may enhance aromatic π-π stacking interactions in biological systems. Oxadiazole derivatives (e.g., 8i, 8j) exhibit higher molecular weights (516–547 g/mol) and melting points (134–144°C), suggesting greater rigidity .

Sulfonamide Modifications

  • Electron-Withdrawing Groups : The 4-methoxyphenylsulfonyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenylsulfonyl group in . This difference may influence solubility and receptor-binding affinity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide, and how are intermediates purified?

  • Methodology :

  • Sulfonylation and coupling : React 4-methoxyphenylsulfonyl chloride with a propanamide precursor under anhydrous conditions (e.g., chloroform, triethylamine). Purify intermediates via column chromatography (10–50% EtOAc/hexanes) to remove unreacted reagents .
  • Thiazole ring formation : Use HATU-mediated coupling for introducing the 4-phenylthiazol-2-yl moiety, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) to ensure sulfone group integrity .
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of mCPBA) and reaction time (3–6 hours at 60°C) to improve yields (typically 23–87%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Spectroscopic characterization :
  • 1H/13C-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and methoxyphenyl groups) and sulfone-related shifts (δ 3.8–4.2 ppm for SO2CH2) .
  • HRMS : Verify molecular ion peaks (e.g., [M]+ at m/z 516.6338) with <1 ppm error .
  • IR : Confirm sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
  • Purity assessment : Use TLC (Rf ~0.5 in EtOAc/hexanes) and HPLC (>95% purity) .

Q. What initial biological assays are recommended to screen this compound’s activity?

  • Methodology :

  • Antioxidant screening : Perform DPPH radical scavenging assays (IC50 vs. ascorbic acid as control) .
  • Cytotoxicity profiling : Use MTT assays against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, with IC50 calculations after 48-hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in sulfone formation?

  • Methodology :

  • Solvent selection : Replace mCPBA with sodium perborate in acetic acid for milder oxidation, reducing side reactions .
  • Temperature control : Maintain 60°C during sulfonylation to prevent thiazole ring degradation .
  • Workup refinement : Precipitate crude product in ice-cold water, followed by recrystallization (e.g., ethanol/water) to enhance purity .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

  • Methodology :

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified U-87) and culture conditions (e.g., 10% FBS, 37°C) .
  • Dose-response validation : Repeat experiments with 8–10 concentration points (0.1–100 µM) and calculate IC50 using nonlinear regression .
  • Mechanistic follow-up : Perform ROS detection or apoptosis assays (e.g., Annexin V/PI staining) to confirm mode of action .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives?

  • Methodology :

  • Core modifications : Introduce substituents at the methoxyphenyl (e.g., -F, -Cl) or thiazole (e.g., 4-ethylphenyl) positions to assess electronic effects .
  • Bioisosteric replacement : Replace the sulfone group with sulfonamide or phosphonate to evaluate steric/electronic impacts .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like LOX enzymes or adenosine receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.